3'-Methoxy-2,2,4'-trihydroxyacetophenone
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Overview
Description
3'-Methoxy-2,2,4'-trihydroxyacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C9H10O5 and its molecular weight is 198.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis
Research on o-hydroxyacetophenone derivatives, including compounds related to 3'-Methoxy-2,2,4'-trihydroxyacetophenone, has provided insights into the interplay of weak intermolecular interactions in crystal structures. These studies utilized X-ray powder diffraction, highlighting the role of hydrogen bonds and π-π interactions in stabilizing crystal packing. The detailed analysis offers a foundation for understanding the structural properties of similar compounds (Chattopadhyay et al., 2012).
Chemical Properties and Reactivity
A study on 2-hydroxy-4-methoxyacetophenone investigated its stable geometry, vibrational frequencies, NMR chemical shifts, and various electronic properties through DFT/B3LYP optimization. This research contributes to our understanding of the effects of different substituents on benzene ring vibrational frequencies and provides insights into the compound's reactivity and selectivity descriptors (Arjunan et al., 2014).
Applications in Material Science
Investigations into the adsorption behavior of new triazole derivatives on mild steel in acid media revealed that compounds structurally related to this compound can serve as effective corrosion inhibitors. This study not only evaluated the inhibition efficiencies but also explored the relationship between molecular structure and inhibition efficiency through quantum chemical calculations (Li et al., 2007).
Photostability and Modification
Research on lignin model compounds, including those similar to this compound, assessed the impact of removing phenolic hydroxyl groups on photostability. This study aimed at understanding the photostabilizing effect of such modifications, which is significant for applications in materials science and possibly in the development of more stable organic compounds (Hu et al., 2000).
Mechanism of Action
Mode of Action
It is known that the compound has a weak aromatic system that can be converted into nonaromatic (quinoid or cyclic aliphatic) tautomers, depending on the conditions and reaction partners . In alkaline media, the participation of quinoid canonic forms weakens aromaticity, whereas in neutral and acidic media, the strong hydrogen bond between the 2-hydroxyl group and the acetyl moiety plays an important role in favoring quinoid tautomers .
Properties
IUPAC Name |
2,2-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,9-10,12-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFVYAYEGJHREZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)C(O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20217072 |
Source
|
Record name | Acetophenone, 3'-methoxy-2,2,4'-trihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20217072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66922-70-1 |
Source
|
Record name | Acetophenone, 3'-methoxy-2,2,4'-trihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066922701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetophenone, 3'-methoxy-2,2,4'-trihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20217072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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